1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Overview
Description
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: is a bicyclic amine with the molecular formula C10H19N . This compound is known for its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a piperidine derivative, under specific reaction conditions. For example, the Dieckmann cyclization of a piperidine derivative can yield the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The nitrogen atom in the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .
Scientific Research Applications
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic framework can form interactions with various biological molecules, influencing their activity and function. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
6-Azabicyclo[3.2.1]octane: Another related compound with a different arrangement of the bicyclic framework.
Uniqueness: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is unique due to its specific arrangement of methyl groups and the position of the nitrogen atom within the bicyclic structure. This unique configuration imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKHUZTNLUGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886056 | |
Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53460-46-1 | |
Record name | 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53460-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053460461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in chemistry?
A1: this compound and its derivatives have been explored for several applications:
- Hypotensive agents: Several studies investigated derivatives of this compound, including glycinamides [], amides [], diamines [], alkyl and aryl ureas [], and alkyl and aryl thioureas [], for their hypotensive activity in rats. Moderate activity was observed in some compounds.
- Structure-directing agent: The compound serves as a precursor for organic cations used as structure-directing agents in zeolite synthesis. Specifically, it led to the development of the large pore pure silica zeolite ITQ-7 [].
- Spin trapping: The N-oxide derivative of this compound showed potential as a spin trapping agent, proving superior to phenyl-N-t-butyl nitrone in terms of adduct stability and gas chromatographic detection [].
Q2: How does the structure of this compound relate to its observed activity?
A2: Structure-activity relationship (SAR) studies were primarily conducted on derivatives of this compound. Researchers synthesized various derivatives by modifying the substituents attached to the nitrogen atom of the bicyclic ring. For example:
- Hypotensive activity: Alkyl and aryl ureas [] and thioureas [] showed varied hypotensive activity depending on the substituent.
- Amide rotamers: N-acyl derivatives exhibited different amide rotamers influenced by the substituent, as studied through NMR spectroscopy [].
Q3: Are there any known toxicological concerns with this compound or its derivatives?
A3: While some studies investigated the pharmacological effects of this compound derivatives, the abstracts did not provide specific details on the toxicological profile of the compound itself.
Q4: How is this compound used in the synthesis of zeolites, and what makes it suitable for this application?
A: Researchers synthesized various organic cations derived from this compound and used them as structure-directing agents (SDA) in the presence of fluoride to synthesize pure silica zeolites. The size and rigidity of these SDAs played a crucial role in directing the zeolite framework formation []. A large, rigid spiroammonium derivative of this compound successfully directed the synthesis of the large-pore zeolite ITQ-7 [].
Q5: What analytical methods were employed to characterize this compound and its derivatives?
A5: Several analytical techniques were used to characterize this compound and its derivatives:
- NMR Spectroscopy: This technique was heavily employed to study the conformation of the compound and its N-acyl derivatives, including analyzing solvent effects and employing DR, DNOE, and DEPT measurements [].
- Gas Chromatography: This method, coupled with spin trapping using the N-oxide derivative, was used to analyze radical species, showcasing superior performance compared to phenyl-N-t-butyl nitrone [].
- X-ray diffraction: This technique helped analyze the structure of zeolite ITQ-7, synthesized using a derivative of this compound as a structure-directing agent [].
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